4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfonyl group, and a phenoxyphenyl group
Preparation Methods
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can be compared with other sulfonyl-containing compounds, such as:
4-chlorobenzenesulfonamide: A simpler compound with similar sulfonyl and chlorophenyl groups but lacking the butanamide and phenoxyphenyl groups.
N-(2-phenoxyphenyl)sulfonamide: Similar to the target compound but without the butanamide group.
4-((4-chlorophenyl)sulfonyl)-N-phenylbutanamide: Lacks the phenoxy group, making it less complex.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c23-17-12-14-19(15-13-17)29(26,27)16-6-11-22(25)24-20-9-4-5-10-21(20)28-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISHRMBBPPSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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